1(2H)-Dibenzofuranone, 3,4,5a,8,9,9a-hexahydro-3,3-dimethyl-
Description
1(2H)-Dibenzofuranone, 3,4,5a,8,9,9a-hexahydro-3,3-dimethyl- is a complex organic compound belonging to the dibenzofuranone family
Properties
CAS No. |
163273-80-1 |
|---|---|
Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
3,3-dimethyl-2,4,5a,8,9,9a-hexahydrodibenzofuran-1-one |
InChI |
InChI=1S/C14H18O2/c1-14(2)7-10(15)13-9-5-3-4-6-11(9)16-12(13)8-14/h4,6,9,11H,3,5,7-8H2,1-2H3 |
InChI Key |
DXUABAYWYWILBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C3CCC=CC3O2)C(=O)C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Dibenzofuranone, 3,4,5a,8,9,9a-hexahydro-3,3-dimethyl- typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Formation of the dibenzofuranone core through cyclization of appropriate precursors.
Hydrogenation: Introduction of hydrogen atoms to achieve the hexahydro configuration.
Methylation: Addition of methyl groups to specific positions on the molecule.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and catalytic processes may be employed.
Chemical Reactions Analysis
Types of Reactions
1(2H)-Dibenzofuranone, 3,4,5a,8,9,9a-hexahydro-3,3-dimethyl- can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction of specific functional groups to achieve desired derivatives.
Substitution: Replacement of certain atoms or groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more complex oxygenated derivatives, while reduction may produce simpler hydrocarbon forms.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1(2H)-Dibenzofuranone, 3,4,5a,8,9,9a-hexahydro-3,3-dimethyl- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Signal Transduction: Affecting intracellular signaling pathways to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: A simpler analog with similar structural features.
Hexahydrodibenzofuran: A related compound with a fully hydrogenated core.
Dimethyldibenzofuran: A compound with methyl groups at different positions.
Uniqueness
1(2H)-Dibenzofuranone, 3,4,5a,8,9,9a-hexahydro-3,3-dimethyl- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its hexahydro and dimethyl substitutions differentiate it from other dibenzofuran derivatives, making it a valuable compound for research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
